methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate chlorinated and methoxylated precursors.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and esterification. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the ester group to alcohols.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Another chlorinated indole derivative with similar chemical properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential biological activities .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3 |
InChI Key |
VDLCQITZGAMVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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